ethyl {2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
ETHYL 2-{2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a unique structure combining an indole moiety, a thiazole ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-METHOXYETHYL Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the Indole and Thiazole Moieties: This step involves the formation of an amide bond between the indole and thiazole moieties using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
ETHYL 2-{2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the indole moiety.
Material Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving indole and thiazole-containing biomolecules.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with serotonin receptors, making it a potential candidate for the development of drugs targeting these receptors.
Pathways Involved: The compound can modulate the serotonin signaling pathway, which is involved in various neurological processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{2-[(2-{[1-(2-HYDROXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
- ETHYL 2-{2-[(2-{[1-(2-ETHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Uniqueness
The presence of the 2-methoxyethyl group in ETHYL 2-{2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE provides unique electronic and steric properties that can influence its interaction with molecular targets and its overall reactivity.
Properties
Molecular Formula |
C20H23N3O5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[1-(2-methoxyethyl)indol-4-yl]oxyacetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H23N3O5S/c1-3-27-19(25)11-14-13-29-20(21-14)22-18(24)12-28-17-6-4-5-16-15(17)7-8-23(16)9-10-26-2/h4-8,13H,3,9-12H2,1-2H3,(H,21,22,24) |
InChI Key |
VNWWTTXIJGNTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC3=C2C=CN3CCOC |
Origin of Product |
United States |
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